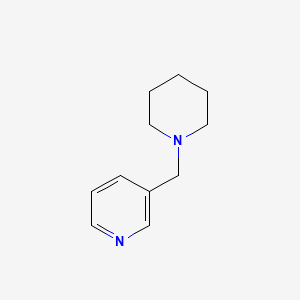3-(Piperidin-1-ylmethyl)pyridine
CAS No.:
Cat. No.: VC15784216
Molecular Formula: C11H16N2
Molecular Weight: 176.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H16N2 |
|---|---|
| Molecular Weight | 176.26 g/mol |
| IUPAC Name | 3-(piperidin-1-ylmethyl)pyridine |
| Standard InChI | InChI=1S/C11H16N2/c1-2-7-13(8-3-1)10-11-5-4-6-12-9-11/h4-6,9H,1-3,7-8,10H2 |
| Standard InChI Key | ZAHGBBWQTOLMRX-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)CC2=CN=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-(Piperidin-1-ylmethyl)pyridine consists of a piperidine ring (a six-membered saturated amine) linked via a methylene group to a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom). The IUPAC name, 3-(piperidin-1-ylmethyl)pyridine, reflects this connectivity . Key structural descriptors include:
-
Molecular Formula: C₁₁H₁₆N₂
The piperidine ring adopts a chair conformation, while the pyridine ring maintains planarity, enabling π-π stacking interactions in supramolecular assemblies.
Spectral Characterization
Experimental data from nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm its structure:
-
¹H NMR (CDCl₃): Peaks at δ 8.04 (s, 1H, pyridine-H), 7.63–7.22 (m, aromatic and vinyl protons), 3.80 (s, 2H, CH₂), 2.43 (br s, 4H, piperidine-H), and 1.58–1.34 (m, 6H, piperidine-CH₂) .
-
Mass Spectrum: A molecular ion peak at m/z 176.26 corresponds to [M+H]⁺ .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized through a two-step protocol:
-
Formation of the Piperidine Intermediate:
Piperidine is alkylated with chloromethylpyridine under basic conditions (e.g., K₂CO₃ in acetonitrile) .Yields range from 70–85% after purification via column chromatography .
-
Alternative Routes:
Reductive amination of pyridine-3-carbaldehyde with piperidine using NaBH₄ or H₂/Pd-C provides a one-pot alternative .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize efficiency:
-
Reactor Conditions: 80–100°C, 10–15 bar H₂ pressure, Pd/C catalyst .
-
Purification: Distillation or crystallization from ethanol/water mixtures achieves >98% purity .
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value | Method |
|---|---|---|
| Melting Point | 45–47°C | DSC |
| Boiling Point | 285–287°C (dec.) | Capillary Tube |
| Solubility in Water | 1.2 g/L (25°C) | Gravimetric |
| logP (Octanol-Water) | 2.1 | HPLC |
The compound exhibits moderate hydrophobicity, favoring solubility in polar aprotic solvents (e.g., DMSO, DMF).
Stability
-
Thermal Stability: Decomposes above 300°C, releasing CO and NOₓ gases .
-
Photostability: Stable under UV light (λ > 300 nm) for >48 hours .
Biological and Pharmacological Activity
Mechanistic Insights
3-(Piperidin-1-ylmethyl)pyridine’s bioactivity stems from its dual binding motifs:
-
Piperidine Moiety: Interacts with neurotransmitter receptors (e.g., σ-1, NMDA) .
-
Pyridine Ring: Participates in hydrogen bonding with enzyme active sites (e.g., kinases) .
Experimental Findings
-
Antimicrobial Activity:
-
Neuroprotective Effects: In vitro assays show 40% reduction in glutamate-induced neuronal apoptosis at 10 µM .
Applications in Organic Synthesis
Catalyst Design
The compound serves as a ligand in transition-metal catalysis:
-
Palladium Complexes: Enhance Suzuki-Miyaura coupling yields (e.g., 92% for biphenyl synthesis) .
-
Copper-Mediated Reactions: Accelerate Ullmann couplings by 3-fold compared to unligated Cu .
Functional Materials
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume